

Chloramine-T hydrate Sharpless oxyamination protocol

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Compound Focus: Chloramine-T hydrate

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Introduction to Sharpless Oxyamination

The **Sharpless Asymmetric Aminohydroxylation (SAA)**, commonly referred to as **Sharpless oxyamination**, is a catalytic enantioselective reaction that converts alkenes directly into vicinal amino alcohols [1] [2]. These **1,2-amino alcohol** motifs are highly valuable building blocks in organic synthesis and are recurring pharmacophores in drug discovery [2].

This reaction is closely related to the Sharpless Asymmetric Dihydroxylation but uses a nitrogen source in place of one of the oxygen atoms [2]. Despite its power, the reaction has some limitations, including the use of osmium, a sometimes-limited substrate scope, and for certain alkenes, moderate regioselectivity [1].

Chemical Principle and Mechanism

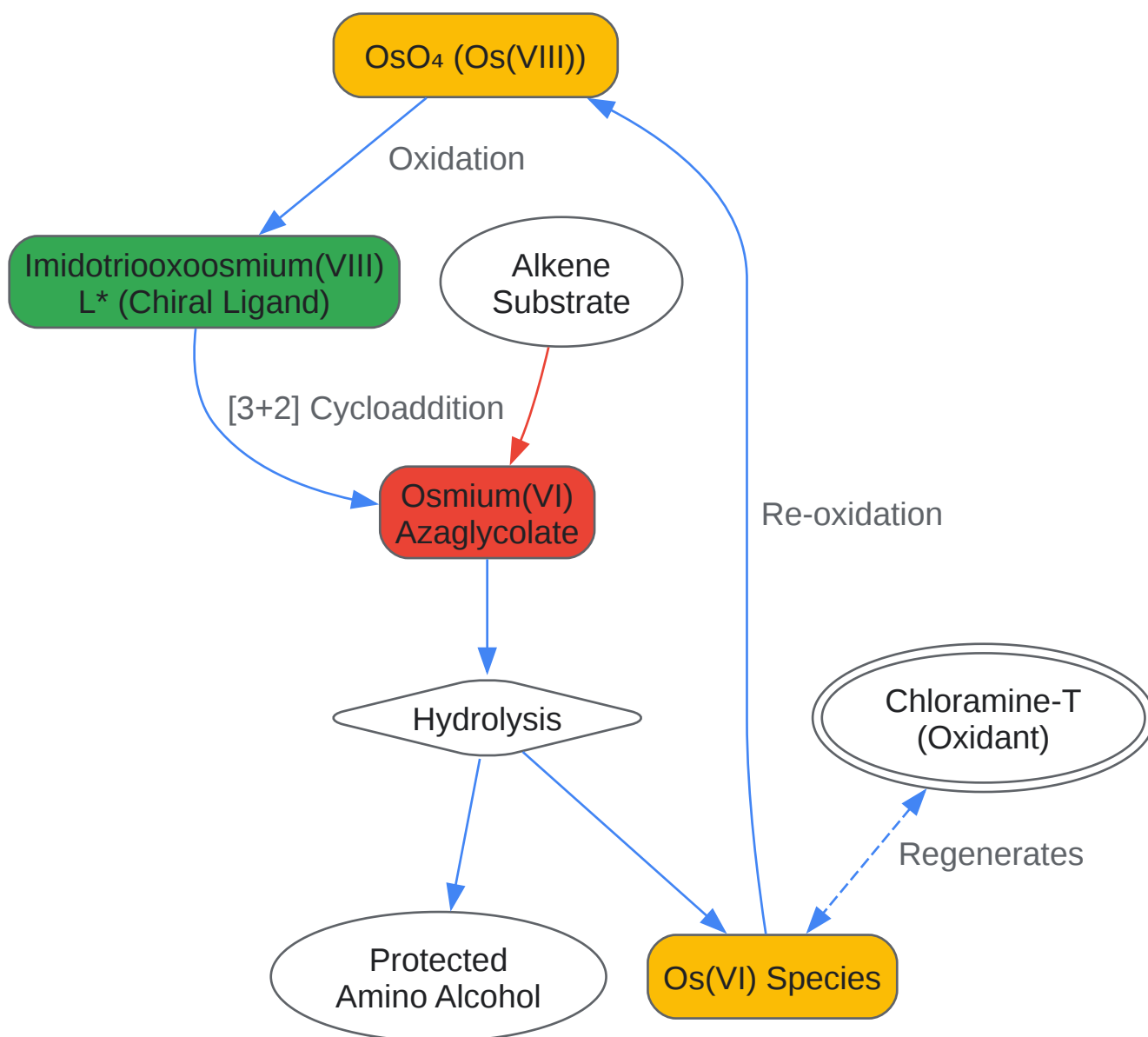
The core of the reaction involves the **syn-selective** addition of oxygen and nitrogen across a carbon-carbon double bond. Enantiocontrol is achieved by using chiral ligands, primarily derivatives of **dihydroquinine (DHQ)** and **dihydroquinidine (DHQD)** [1] [3].

The widely accepted mechanism involves a catalytic cycle fueled by osmium tetroxide (OsO_4) and the nitrogen source, Chloramine-T [1] [3].

- **Pre-catalyst Activation:** OsO_4 is oxidized by the deprotonated Chloramine-T to form a key **imidotrioxoosmium(VIII)** intermediate [3].
- **Cycloaddition:** This chiral osmium species undergoes a concerted **[3+2] cycloaddition** with the alkene substrate. This step is stereospecific, resulting in the syn-addition of the groups across the alkene [3].
- **Hydrolysis & Product Release:** The resulting osmium(VI) azaglycolate complex is hydrolyzed, releasing the protected amino alcohol product and an osmium(VI) species [1].
- **Catalyst Regeneration:** The osmium(VI) species is re-oxidized to the active Os(VIII) catalyst by Chloramine-T, closing the catalytic cycle [1] [3].

The chiral ligand plays a triple role: it **accelerates the reaction rate** (ligand-accelerated catalysis), **induces high enantioselectivity**, and can **influence the regioselectivity** for unsymmetrical alkenes [1] [3].

The following diagram illustrates the catalytic cycle:



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Reagents and Materials

The table below summarizes the essential reagents and materials required for the Sharpless Oxyamination protocol.

Reagent/Material	Specification/Role	Notes & Handling
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| **Chloramine-T Hydrate** | Nitrogen source & oxidant [4] [5] | - Formula: $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NCINa}\cdot 3\text{H}_2\text{O}$ [4]

- M.W.: 281.69 g/mol (trihydrate) [4]
- White powder, >100 g/L solubility in water [4] | | **Osmium Tetroxide (OsO_4)** | Catalysts | - Highly toxic, volatile solid [1]
- Typically used as a stock solution (e.g., 0.2 M in t-BuOH) | | **Chiral Ligand** | Enantioselectivity control | - e.g., $(\text{DHQ})_2\text{PHAL}$ or $(\text{DHQD})_2\text{PHAL}$ [1] [3]
- Choice determines absolute stereochemistry of product [1] | | **Alkene Substrate** | Reactant | - Optimal: α,β -unsaturated esters, stilbenes, styrenes [1] | | **Solvent** | Reaction medium | - Aqueous co-solvent system is standard [1]
- e.g., $\text{H}_2\text{O}/\text{t-BuOH}$ (1:1) [3] |

Safety and Handling of Key Reagents

- **Chloramine-T Hydrate:**
 - **Hazards:** Corrosive to skin, eyes, and mucous membranes. Harmful if swallowed. A known sensitizer and can cause occupational asthma [4].
 - **Handling:** Use appropriate personal protective equipment (PPE). Releases **toxic chlorine gas** upon contact with acids [4].
- **Osmium Tetroxide (OsO_4):**
 - **Hazards:** Highly toxic if inhaled, ingested, or upon skin contact. A powerful oxidant and a volatile solid, posing a severe vapor hazard [1].
 - **Handling:** Must be handled in a certified fume hood. Use double gloves and dedicated PPE. Contaminated surfaces should be cleaned with a reducing agent like polysulfide solution.

Step-by-Step Experimental Protocol

Standard Protocol for Cinnamic Acid Derivatives [1] [3]

This procedure is effective for α,β -unsaturated esters like ethyl cinnamate.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, charge the following reagents:
 - Ethyl cinnamate (1.0 mmol, 1.0 equiv).
 - Anhydrous *tert*-butyl alcohol (5 mL).
 - Chiral ligand (e.g., $(\text{DHQ})_2\text{PHAL}$, 2-5 mol%).
 - Osmium tetroxide (0.5-2 mol% as a stock solution in t-BuOH).

- **Addition of Nitrogen Source:** In a separate beaker, prepare a solution of **Chloramine-T trihydrate** (1.2-1.5 equiv) in deionized water (5 mL). Add this aqueous solution dropwise to the stirring reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC until the alkene starting material is consumed (typically 4-16 hours).
- **Work-up:**
 - After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na_2SO_3 , 10 mL) and stir for 30 minutes. This ensures the reduction of any remaining Os(VIII) species.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
 - Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-protected amino alcohol (e.g., N-tosyl amino alcohol) from any regioisomer and potential diol byproduct.

Variations and Modifications

- **For Styrene Derivatives:** Using Chloramine-T with styrenes can lead to mixtures of regioisomers. A modified procedure using **N-chlorocarbamates** (e.g., CbzNCINa), prepared in situ from the carbamate, tert-butyl hypochlorite, and NaOH, often provides higher enantioselectivities and cleaner reactions for this substrate class [1] [2].
- **Regiocontrol:** The choice of ligand can influence the regioselectivity. For example, using a PHAL-based ligand versus an AQN-based ligand on a cinnamate substrate can reverse the major regioisomer formed without compromising enantioselectivity [3].

Data Interpretation and Analysis

Expected Outcomes and Selectivity

The table below summarizes the typical outcomes for different alkene classes in the Sharpless Oxyamination.

Alkene Substrate	Nitrogen Source	Major Product (Regioisomer)	Enantiomeric Excess (ee)	Key Considerations
Cinnamic Esters (e.g., Ethyl Cinnamate)	Chloramine-T [1]	β -Amino- α -hydroxy ester (anti)	High (80-95%) [1]	Ligand choice (PHAL vs. AQN) can reverse regioselectivity [3]
Styrenes	N-Chlorocarbamate (e.g., CbzNClNa) [1]	α -Amino- β -hydroxy (benzylic amine)	High for m-/p-substituted [1]	Use of Chloramine-T can lead to lower regioselectivity [1]
Stilbenes	Chloramine-T [1]	Vicinal amino alcohol	High	Effective for this substrate type [1]

Troubleshooting and Best Practices

Common Issue	Potential Cause	Recommended Solution
Low Conversion	Inefficient catalysis or oxidant decomposition	Ensure Chloramine-T is fresh. Increase catalyst loading slightly (e.g., to 2 mol% OsO ₄). Ensure vigorous stirring for biphasic mixture.
Low Enantioselectivity	Impure ligand, incorrect ligand choice, or side reactions	Use high-purity chiral ligand. Verify that the correct ligand pseudo-enantiomer (DHQ vs. DHQD) is used. Running the reaction under more dilute conditions can minimize bis-glycolation side-reactions [3].
Poor Regioselectivity	Inherent substrate limitation	Consider switching the nitrogen source (e.g., to N-chlorocarbamate for styrenes) [1]. Screen different chiral ligands (e.g., PHAL vs. AQN) to influence regioselectivity [3].
Formation of Diol Byproduct	Competing dihydroxylation	The chiral ligand itself helps suppress diol formation [1]. Ensure stoichiometry of Chloramine-T is correct.

Applications in Synthesis

The Sharpless Asymmetric Aminohydroxylation is a powerful tool for the concise synthesis of complex chiral molecules.

- **Natural Products and Pharmaceuticals:** The reaction opens up applications in the synthesis of a variety of natural products [1]. A notable example is the synthesis of the **Taxol side chain** (Paclitaxel), a potent anticancer drug. The oxyamination reaction provided the required N-acylated amino alcohol building block in high enantiomeric excess after recrystallization [1].
- **Versatile Synthetic Intermediates:** The N-protected amino alcohols produced are highly versatile. The N-tosyl group from Chloramine-T can be removed using sodium in liquid ammonia, and the N-Cbz group (from N-chlorocarbamates) can be cleaved by hydrogenolysis, providing the free amino alcohols for further manipulation [1].

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